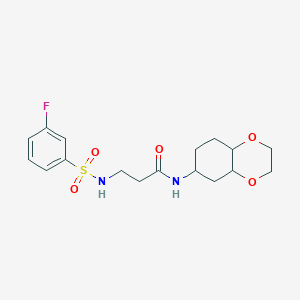
3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C17H23FN2O5S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide represents a unique class of biologically active molecules with potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Fluorobenzenesulfonamide : This moiety is known for its role in enhancing pharmacological properties, particularly in terms of solubility and binding affinity to biological targets.
- Octahydro-1,4-benzodioxin : This bicyclic structure is associated with various biological activities, including anti-inflammatory and analgesic effects.
- Propanamide : The amide group is crucial for the interaction with biological receptors.
The molecular formula is C16H20F1N2O3S, and its molecular weight is approximately 342.41 g/mol.
Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study focusing on similar sulfonamide derivatives demonstrated their efficacy against various bacterial strains, suggesting that the fluorobenzenesulfonamide component may confer similar properties to this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide and benzodioxin components significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance selectivity and potency against specific biological targets .
In Vivo Studies
In vivo evaluations are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. For example, a study found that related compounds had a clearance rate of approximately 1045.5 ml/kg/hr, indicating efficient metabolism and excretion .
Case Study 1: Antimicrobial Activity Assessment
In a controlled study evaluating antimicrobial efficacy, derivatives of sulfonamides were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the fluorobenzenesulfonamide group significantly enhanced antibacterial potency compared to standard sulfonamides .
Case Study 2: Cardiac Electrophysiology
A series of experiments conducted on isolated rabbit hearts demonstrated that compounds similar to this compound could effectively prolong ERP without significant side effects on other cardiac ion channels. This suggests a potential therapeutic application in managing arrhythmias .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Antiarrhythmic | Prolonged ERP in myocardial preparations | |
| Pharmacokinetics | Clearance rate: 1045.5 ml/kg/hr |
Structure-Activity Relationship Insights
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c18-12-2-1-3-14(10-12)26(22,23)19-7-6-17(21)20-13-4-5-15-16(11-13)25-9-8-24-15/h1-3,10,13,15-16,19H,4-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLCBBJLVSZYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














